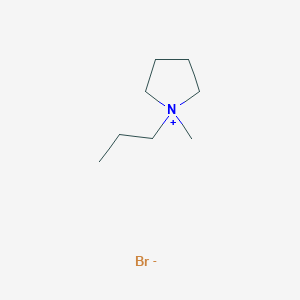
1-甲基-1-丙基吡咯烷鎓溴化物
概述
描述
1-Methyl-1-propylpyrrolidinium bromide is a quaternary ammonium compound with the molecular formula C8H18BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ionic nature, making it useful in a range of scientific and industrial applications.
科学研究应用
1-Methyl-1-propylpyrrolidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an ionic liquid in various chemical reactions and processes, including catalysis and separation techniques.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a drug delivery agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
安全和危害
It is a cautionary substance, and risks cannot be excluded if handled inappropriately. Avoid contact with skin, inhalation, and ingestion. Rinse eyes thoroughly if exposed .
Future Directions
Research on 1-Methyl-1-propylpyrrolidinium bromide could explore its applications beyond redox flow batteries and investigate its potential in other fields .
作用机制
Target of Action
This compound belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .
Mode of Action
It is known that the compound interacts with its targets through its pyrrolidine moiety .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1-propylpyrrolidinium bromide . For instance, the compound’s action may be influenced by temperature, as it is a solid at room temperature . .
生化分析
Biochemical Properties
1-Methyl-1-propylpyrrolidinium bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of ionic bonds and hydrogen bonds, which can alter the enzyme’s activity and stability .
Cellular Effects
1-Methyl-1-propylpyrrolidinium bromide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1-propylpyrrolidinium bromide involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of ionic bonds between the compound and the enzyme’s active site, preventing substrate binding and catalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-propylpyrrolidinium bromide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to moisture can lead to its degradation, affecting its long-term efficacy and cellular function.
Dosage Effects in Animal Models
The effects of 1-Methyl-1-propylpyrrolidinium bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
1-Methyl-1-propylpyrrolidinium bromide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of 1-Methyl-1-propylpyrrolidinium bromide within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through active transport mechanisms and can accumulate in specific tissues, affecting its localization and activity .
Subcellular Localization
1-Methyl-1-propylpyrrolidinium bromide exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium bromide can be synthesized through the reaction of 1-methylpyrrolidine with 1-bromopropane. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The process involves the following steps:
- Dissolve 1-methylpyrrolidine in acetonitrile.
- Add 1-bromopropane to the solution.
- Heat the mixture under reflux conditions to facilitate the reaction.
- After the reaction is complete, the product is isolated and purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of 1-Methyl-1-propylpyrrolidinium bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: 1-Methyl-1-propylpyrrolidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different ionic compounds.
Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different quaternary ammonium salts .
相似化合物的比较
1-Methyl-1-propylpyrrolidinium bromide can be compared with other similar quaternary ammonium compounds:
1-Ethyl-1-methylpyrrolidinium bromide: Similar in structure but with an ethyl group instead of a propyl group.
N-Methyl-N-propylpyrrolidinium bromide: Another similar compound with slight variations in its molecular structure and reactivity.
These comparisons highlight the unique properties of 1-Methyl-1-propylpyrrolidinium bromide, such as its specific ionic interactions and applications in various fields.
属性
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJAZZWDBWKZBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049328 | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608140-09-6 | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE22993LG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
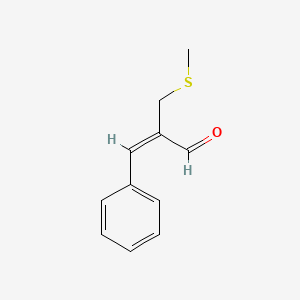

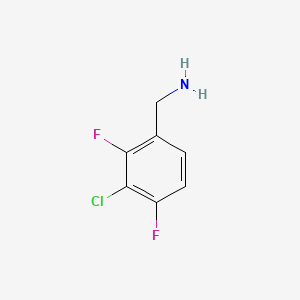

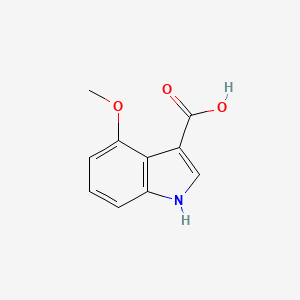

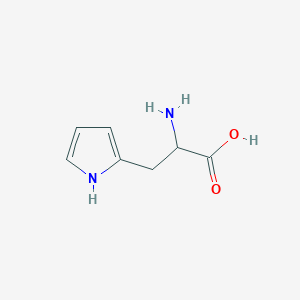
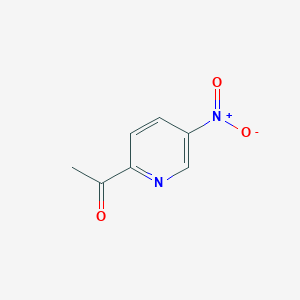

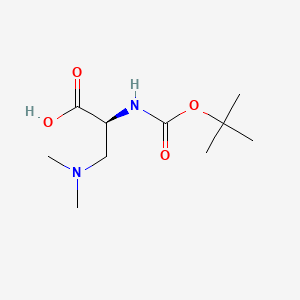
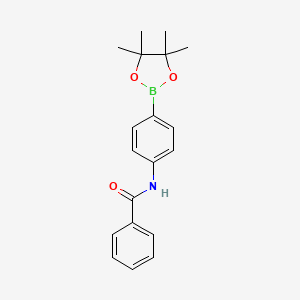
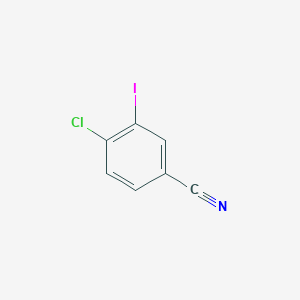
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)

